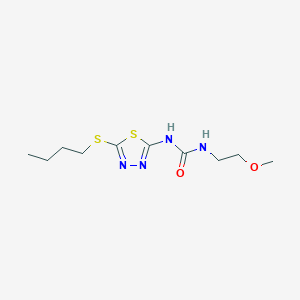
1-(5-(Butylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(5-(Butylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C10H18N4O2S2 and its molecular weight is 290.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is a derivative of thiadiazole known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound through various studies, highlighting its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound can be represented as:
This compound features a thiadiazole ring which is critical for its biological activity. The butylthio group and the methoxyethyl moiety enhance its solubility and bioavailability.
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing the thiadiazole nucleus can inhibit the growth of various pathogens. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.03–0.06 | Staphylococcus aureus |
| BuTD-COOH (related derivative) | 0.06–0.12 | Streptococcus pyogenes |
| BuTD-CH (chitosan derivative) | 0.25–1 | Haemophilus influenzae |
These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents against resistant strains.
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. For example, a study evaluating various urea derivatives showed that the presence of the thiadiazole ring significantly enhanced cytotoxic effects against multiple cancer cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast) | 25.9 |
| HepG2 (liver) | 28.7 | |
| A549 (lung) | 21.5 | |
| HeLa (cervical) | 15.9 |
These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Thiadiazole derivatives often act as enzyme inhibitors in cancer metabolism pathways.
- Cell Cycle Arrest: Compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Membrane Disruption: In microbial cells, these compounds can disrupt membrane integrity, leading to cell death.
Case Studies
A recent study synthesized a series of thiadiazole derivatives and evaluated their biological activities. Among them, the compound This compound exhibited notable activity against both bacterial strains and cancer cell lines. The study highlighted its potential as a lead compound for further development in both antimicrobial and anticancer therapies .
Eigenschaften
IUPAC Name |
1-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S2/c1-3-4-7-17-10-14-13-9(18-10)12-8(15)11-5-6-16-2/h3-7H2,1-2H3,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVXDNKQXJMWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














